molecular formula C16H13F6N3O B11484694 N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide

N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide

Cat. No.: B11484694
M. Wt: 377.28 g/mol
InChI Key: BJLPKPVXWRLXRN-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups and a pyridylamino moiety imparts significant stability and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-pyridylamine with a trifluoromethyl ketone under acidic conditions to form an intermediate.

    Amidation Reaction: The intermediate is then reacted with p-toluoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridylamino moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl groups, converting them to difluoromethyl or monofluoromethyl groups.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the pyridylamino group.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-2-methoxybenzamide
  • N-[2,2,2-Trifluoro-1-(pyrimidin-2-ylamino)-1-(trifluoromethyl)ethyl]-4-methylbenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic ring (e.g., methoxy, pyrimidinyl) distinguishes these compounds from N-[2,2,2-Trifluoro-1-(2-pyridylamino)-1-(trifluoromethyl)ethyl]-p-toluamide.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents, affecting their chemical behavior and applications.
  • Applications: While all these compounds share some common applications, such as in drug discovery and material science, their specific uses may differ based on their unique properties.

Properties

Molecular Formula

C16H13F6N3O

Molecular Weight

377.28 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C16H13F6N3O/c1-10-5-7-11(8-6-10)13(26)25-14(15(17,18)19,16(20,21)22)24-12-4-2-3-9-23-12/h2-9H,1H3,(H,23,24)(H,25,26)

InChI Key

BJLPKPVXWRLXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=N2

Origin of Product

United States

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